molecular formula C18H17N3O2 B2576655 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine CAS No. 66521-88-8

4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B2576655
CAS RN: 66521-88-8
M. Wt: 307.353
InChI Key: OJRQTTSLEOJRQQ-UHFFFAOYSA-N
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Description

“4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 66521-88-8. It has a molecular weight of 307.35 and its IUPAC name is 4,5-bis(4-methoxyphenyl)-2-pyrimidinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-20-18(19)21-17(16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20,21) .

Scientific Research Applications

Corrosion Inhibition in Petroleum Steel

4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine (MPA) has been studied for its corrosion inhibition capabilities, particularly for oil well/tubing steel (N80 steel) in acidic environments. Research indicates that MPA shows excellent corrosion mitigation properties, with a high efficiency rate at low dosages. It's observed to adsorb at both cathodic and anodic sites, acting as a mixed-type corrosion inhibitor. Surface studies through SEM, EDX, AFM, FT-IR, and XPS analysis suggest the formation of a protective layer on the steel surface, significantly mitigating corrosion (Sarkar et al., 2020).

Anti-Platelet Activity

A series of 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidines has been synthesized and evaluated as anti-platelet agents. These compounds, especially certain derivatives, have shown potent inhibitory activity in vitro against the formation of malondialdehyde in prostanoids. One specific compound demonstrated significant long-lasting anti-platelet activity in ex vivo studies, surpassing the effectiveness of aspirin in certain tests (Tanaka et al., 1994).

Synthesis and Biological Evaluation

The chemical structure of this compound has been explored in various synthetic processes. These compounds have been characterized by spectral analysis and investigated for various biological activities. The adaptability of this compound for constructing nitrogen heterocyclic compounds and its reaction with different nucleophiles have been of particular interest in recent research (Jadhav et al., 2022).

Antifungal Activity

Derivatives of this compound have been synthesized and evaluated for their antifungal properties. These compounds have shown effectiveness against various fungi, including Aspergillus species. The antifungal efficacy of these compounds suggests potential for development into useful antifungal agents (Jafar et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Given the potential anticancer properties of related compounds , future research could focus on further characterizing the biological activity of “4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine” and its derivatives, as well as optimizing their synthesis.

properties

IUPAC Name

4,5-bis(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-20-18(19)21-17(16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRQTTSLEOJRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327915
Record name 4,5-bis(4-methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

66521-88-8
Record name 4,5-bis(4-methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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